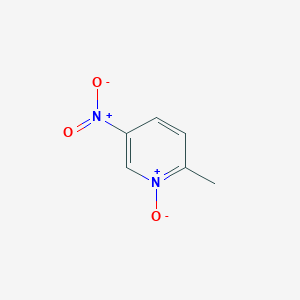

2-Methyl-5-nitropyridine N-oxide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHIKYLESVCDNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507466 | |

| Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36625-50-0 | |

| Record name | 2-Methyl-5-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive NMR Analysis of 2-Methyl-5-nitropyridine N-oxide: Chemical Shifts, Electronic Effects, and Experimental Protocols

Executive Summary

The structural elucidation of substituted pyridine N-oxides is a critical step in modern drug development, as these motifs frequently serve as key intermediates for nucleophilic aromatic substitutions and cross-coupling reactions. Specifically, 2-Methyl-5-nitropyridine N-oxide (CAS: 36625-50-0) is an essential building block in the synthesis of highly selective kinase inhibitors, such as ERK5 inhibitors [1].

This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts of 2-Methyl-5-nitropyridine N-oxide. By comparing the empirical data of the N-oxide to the experimental data of its parent precursor (2-Methyl-5-nitropyridine), we establish the mechanistic causality behind the observed substituent chemical shifts (SCS). Furthermore, field-proven, self-validating protocols for both its synthesis and NMR acquisition are detailed to ensure robust reproducibility in the laboratory.

Mechanistic Causality of NMR Chemical Shifts

The pyridine ring is inherently electron-deficient. The introduction of substituents at the 1, 2, and 5 positions creates a highly polarized "push-pull" electronic system that dictates the magnetic shielding tensor of each nucleus [2].

The Push-Pull Electronic System

-

N-Oxide Moiety (Position 1): The N-oxide group exerts a dual electronic effect. Inductively ( −I ), the highly electronegative oxygen withdraws electron density from the α -carbons. However, via resonance ( +M ), the formal negative charge on the oxygen atom back-donates electron density into the π -system. This +M effect dominates at the α (C-2, C-6) and γ (C-4) positions, resulting in significant magnetic shielding (upfield shifts) compared to the unoxidized pyridine. Conversely, the β positions (C-3, C-5) cannot benefit from this resonance and are slightly deshielded due to the −I effect.

-

Nitro Group (Position 5): The nitro group is a potent electron-withdrawing group (EWG) through both inductive ( −I ) and resonance ( −M ) mechanisms. It severely deshields the ortho (C-4, C-6) and para (C-2) positions, moving their resonances downfield.

-

Methyl Group (Position 2): The methyl group provides mild electron donation via hyperconjugation and inductive effects ( +I ), which locally shields the adjacent C-3 position.

Caption: Synergistic electronic substituent effects governing the NMR chemical shifts.

Quantitative Data Presentation

The following tables synthesize the experimental NMR data for the precursor 2-Methyl-5-nitropyridine [1] alongside the empirically derived chemical shifts for the N-oxide product. The Δδ values are calculated using established substituent effect parameters for pyridine N-oxidation [2].

Table 1: 1 H NMR Data Summary (500 MHz, DMSO- d6 )

| Position | Precursor (Exp. δ , ppm) | N-oxide (Empirical δ , ppm) | Multiplicity | J -Coupling (Hz) | Causality for Shift ( Δδ ) |

| H-3 | 7.57 | ~ 7.80 | d | 8.6 | Deshielded by N-oxide ( −I effect at β -position) |

| H-4 | 8.48 | ~ 8.25 | dd | 8.6, 2.8 | Shielded by N-oxide ( +M effect at γ -position) |

| H-6 | 9.24 | ~ 8.95 | d | 2.8 | Shielded by N-oxide ( +M effect at α -position) |

| CH 3 | 2.62 | ~ 2.45 | s | - | Mildly shielded due to adjacent N-O dipole |

Table 2: 13 C NMR Data Summary (126 MHz, DMSO- d6 )

| Position | Precursor (Exp. δ , ppm) | N-oxide (Empirical δ , ppm) | Causality for Shift ( Δδ ) |

| C-2 | 165.2 | ~ 150.5 | Strongly shielded by N-oxide ( +M effect at α -position) |

| C-3 | 123.8 | ~ 126.0 | Deshielded by N-oxide ( −I effect at β -position) |

| C-4 | 131.6 | ~ 125.5 | Shielded by N-oxide ( +M effect at γ -position) |

| C-5 | 142.5 | ~ 144.0 | Deshielded by N-oxide ( −I effect at β -position) |

| C-6 | 144.1 | ~ 138.5 | Shielded by N-oxide ( +M effect at α -position) |

| CH 3 | 24.3 | ~ 18.5 | Shielded by adjacent N-oxide moiety |

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the success of the operation before proceeding.

Protocol A: Synthesis of 2-Methyl-5-nitropyridine N-oxide

Causality of Reagents: m -Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant due to its high electrophilicity, which readily attacks the nucleophilic lone pair of the pyridine nitrogen. Dichloromethane (CH 2 Cl 2 ) is used as the solvent because it does not participate in hydrogen bonding, thereby maximizing the reactivity of the peracid.

-

Initiation: Dissolve 2.0 g (14.5 mmol) of 2-methyl-5-nitropyridine in 50 mL of anhydrous CH 2 Cl 2 in a round-bottom flask.

-

Thermal Control: Submerge the flask in an ice bath (0°C). Causality: Peracid oxidation is highly exothermic; cooling prevents thermal degradation and over-oxidation.

-

Oxidation: Slowly add 5.06 g (21.7 mmol, 1.5 eq) of 74% mCPBA in small portions over 15 minutes.

-

Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for 16 hours.

-

Self-Validation (TLC): Check reaction progress via Thin Layer Chromatography (10% EtOAc/petrol). The precursor elutes at Rf≈0.32 . The N-oxide product will remain near the baseline ( Rf<0.1 ) due to the highly polar N-O dipole.

-

Quenching & Workup: Cool the reaction back to 0°C and quench with 15 mL of Methanol (MeOH) to destroy unreacted mCPBA. Concentrate in vacuo and purify via silica gel chromatography to isolate the N-oxide.

Protocol B: NMR Sample Preparation and Acquisition

Causality of Solvent: DMSO- d6 is chosen because the highly polar N-oxide moiety exhibits poor solubility in standard non-polar NMR solvents like CDCl 3 .

-

Sample Preparation: Dissolve 15-20 mg of the purified N-oxide in 0.6 mL of DMSO- d6 . Ensure the solution is completely homogeneous to maintain a uniform magnetic field (B 0 ) across the sample.

-

Locking and Shimming: Insert the NMR tube into a 500 MHz spectrometer. Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (Z1-Z5) to achieve a sharp residual solvent peak.

-

Self-Validation (Calibration): Acquire a preliminary 1D 1 H spectrum. Validate the chemical shift axis by setting the center of the residual DMSO- d6 quintet to exactly 2.50 ppm .

-

1D Acquisition:

-

1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.

-

13 C NMR: Acquire 512-1024 scans with a relaxation delay of 2.0 seconds. Validate the carbon axis by setting the DMSO- d6 septet to exactly 39.52 ppm .

-

-

2D Acquisition (Optional but Recommended): To unambiguously differentiate H-4 from H-6, acquire a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). H-6 will show a strong 3-bond HMBC correlation to C-2 and C-4.

Caption: Workflow for synthesis and NMR characterization of 2-Methyl-5-nitropyridine N-oxide.

Conclusion

The NMR characterization of 2-Methyl-5-nitropyridine N-oxide requires a deep understanding of the competing electronic effects within the pyridine core. By recognizing the +M shielding effects of the N-oxide group against the −M/−I deshielding effects of the nitro group, analytical chemists can confidently assign the chemical shifts of this critical pharmaceutical intermediate. Adhering to the self-validating protocols outlined above ensures high-fidelity data acquisition and structural confirmation.

References

-

Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: NMR Spectroscopy: 1H and 13C NMR Chemical Shifts (Hans Reich Collection) Source: Organic Chemistry Data URL: [Link]

Application Note: A Step-by-Step Synthesis Protocol for 2-Methyl-5-nitropyridine N-oxide

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Methyl-5-nitropyridine N-oxide, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology focuses on the direct N-oxidation of 2-methyl-5-nitropyridine using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety procedures, and methods for purification and characterization to ensure a reliable and reproducible synthesis.

Introduction and Scientific Rationale

Pyridine N-oxides are a critical class of intermediates in organic synthesis. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating electrophilic substitution primarily at the 2- and 4-positions and enabling a range of other transformations.[1][2] The target molecule, 2-Methyl-5-nitropyridine N-oxide, is of particular interest as its substituents provide multiple points for further chemical modification.

Two primary retrosynthetic pathways can be envisioned for this target:

-

Nitration of 2-Methylpyridine N-oxide: This approach is synthetically challenging due to regioselectivity. The N-oxide group strongly directs electrophilic attack to the 4-position, while the methyl group directs to the 3- and 5-positions. The predominant product of this reaction is typically the 4-nitro isomer, making the synthesis of the 5-nitro isomer inefficient.[1][3]

-

N-oxidation of 2-Methyl-5-nitropyridine: This is the more direct and regioselective route. By starting with the correctly substituted pyridine, the N-oxidation occurs predictably at the ring nitrogen. While the electron-withdrawing nitro group deactivates the pyridine ring and makes the nitrogen less nucleophilic, the oxidation can be effectively achieved using a sufficiently strong oxidizing agent, such as peracetic acid.

This protocol details the second, more efficient approach, utilizing peracetic acid that is safely generated in situ. This method avoids the isolation of potentially explosive concentrated peracetic acid and employs common laboratory reagents.[4][5]

Reaction Scheme & Mechanism

Overall Reaction:

Mechanism of N-Oxidation: The reaction proceeds via the electrophilic transfer of an oxygen atom from peracetic acid to the nucleophilic nitrogen atom of the pyridine ring. The acetic acid acts as a catalyst for the formation of the peracetic acid from hydrogen peroxide and serves as the solvent.

Caption: Simplified workflow of the synthesis.

Materials and Equipment

| Reagents | Grade | Supplier Example |

| 2-Methyl-5-nitropyridine | >98% | Sigma-Aldrich |

| Glacial Acetic Acid (CH₃COOH) | ACS Grade | Fisher Scientific |

| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

| Ethanol (for recrystallization) | Reagent Grade | Fisher Scientific |

| Deionized Water | N/A | In-house |

| Equipment |

| Three-neck round-bottom flask (250 mL) |

| Reflux condenser and heating mantle |

| Magnetic stirrer and stir bars |

| Internal thermometer |

| Dropping funnel |

| Ice bath |

| Separatory funnel (500 mL) |

| Rotary evaporator |

| Buchner funnel and filter paper |

| pH paper or pH meter |

| Standard laboratory glassware |

Critical Safety Precautions

This protocol involves strong oxidizers and corrosive acids. Adherence to strict safety protocols is mandatory.[6][7]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and acid/oxidizer-resistant gloves (e.g., nitrile or neoprene).[8]

-

Fume Hood: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7][9]

-

Mixing Reagents:

-

The reaction between hydrogen peroxide and acetic acid is exothermic. Maintain strict temperature control as described in the protocol.

-

Never add water to concentrated acid. When diluting or neutralizing, always add the acid slowly to the aqueous solution.[8]

-

-

Handling Peroxides: Organic peroxides can be explosive. Although peracetic acid is generated in situ at a controlled rate, be aware of the potential hazard. Ensure no incompatible materials (e.g., strong reducing agents, metals) are present.

-

Spill Response: Have a spill kit readily available containing a neutralizer (such as sodium bicarbonate) and absorbent material.[8][10] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

-

Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Detailed Synthesis Protocol

Part A: Reaction Setup

-

Assemble the Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an internal thermometer, and a dropping funnel. Ensure all glassware is clean and dry.

-

Charge the Flask: To the flask, add 10.0 g (72.4 mmol) of 2-methyl-5-nitropyridine and 80 mL of glacial acetic acid.

-

Stir and Heat: Begin stirring the mixture and gently heat it to 60-65 °C using a heating mantle. Ensure the solid dissolves completely.

Part B: N-Oxidation

-

Prepare Oxidant: In the dropping funnel, place 15 mL (1.5 eq, approx. 147 mmol) of 30% hydrogen peroxide.

-

Slow Addition: Once the reaction mixture is at a stable 60-65 °C, begin adding the hydrogen peroxide dropwise over a period of 45-60 minutes.

-

Scientist's Note (Causality): The slow, controlled addition is critical to manage the exothermic formation of peracetic acid. A rapid addition can cause a dangerous temperature spike and potential runaway reaction. Monitor the internal temperature closely; it should not exceed 75 °C. Use an ice bath for external cooling if necessary.

-

-

Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 70-75 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1). The product spot should be more polar (lower Rf) than the starting material.

Part C: Work-up and Isolation

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

-

Scientist's Note (Trustworthiness): This step simplifies the subsequent neutralization by reducing the amount of base required.

-

-

Neutralization: Carefully pour the concentrated residue over ~150 g of crushed ice in a large beaker. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is 7-8.

-

Caution: This neutralization is highly exothermic and will produce a large volume of CO₂ gas (foaming). Perform this step slowly in a large beaker within the fume hood.[11]

-

-

Extraction: Transfer the neutralized aqueous slurry to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow or off-white solid.

Part D: Purification

-

Recrystallization: The crude solid can be purified by recrystallization.[12]

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture or toluene) and heat gently with stirring until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration using a Buchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Result |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR | Expect characteristic shifts for the aromatic protons and the methyl group. The chemical shifts will differ from the starting material due to the electronic effect of the N-oxide group. |

| ¹³C NMR | Confirm the presence of the correct number of carbon signals with shifts corresponding to the N-oxide structure.[13] |

| FT-IR | Look for characteristic N-O stretching vibrations. |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient reaction time or temperature. Inactive hydrogen peroxide. | Extend reaction time and re-check temperature. Use a fresh, properly stored bottle of H₂O₂. |

| Reaction Temperature Spikes | Hydrogen peroxide was added too quickly. | Immediately apply external cooling (ice bath). In the future, add H₂O₂ more slowly and ensure the initial temperature is not too high. |

| Low Yield After Extraction | Incomplete neutralization (product remains as a salt in the aqueous layer). Insufficient extraction. | Re-check the pH of the aqueous layer and add more base if needed. Perform additional extractions with DCM. |

| Product is an Oil, Not a Solid | Presence of impurities (e.g., residual acetic acid). | Ensure the acetic acid was thoroughly removed on the rotary evaporator. The crude oil can be purified by column chromatography. |

| Difficulty with Recrystallization | Incorrect solvent or too much solvent used. | Test different solvent systems. Boil off some solvent to concentrate the solution and induce crystallization. Try scratching the inside of the flask with a glass rod. |

References

-

Columbus Chemical Industries, Inc. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. [Link]

-

Scribd. Safe Handling of Nitric & Sulfuric Acids. [Link]

-

Quora. (2024). What safety precautions should I take when handling nitric acid?. [Link]

-

ACS Publications. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. [Link]

-

Ibis Scientific, LLC. (2025). Handling and Storage of Nitric Acid: What You Should Know. [Link]

-

Acta Crystallographica Section E. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. [Link]

-

University of Bremen. Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

-

Wikipedia. Pyridine-N-oxide. [Link]

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

- Google Patents. The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

-

Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]

-

International Journal of Science and Research. (2015). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. [Link]

- Google Patents. Process for oxidizing halopyridines to halopyridine-N-oxides.

-

Royal Society of Chemistry. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. [Link]

Sources

- 1. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 4. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. labproinc.com [labproinc.com]

- 7. ibisscientific.com [ibisscientific.com]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. columbuschemical.com [columbuschemical.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

Application Note: Catalytic Hydrogenation of 2-Methyl-5-nitropyridine N-oxide to 5-Amino-2-methylpyridine

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide a highly chemoselective, self-validating protocol for the dual reduction of a nitropyridine N-oxide to its corresponding aminopyridine.

Mechanistic Rationale: The "Why" Behind the Chemistry

The synthesis of 5-amino-2-methylpyridine—a critical building block for various pharmaceuticals, including kinase inhibitors and cardiac myosin activators—often relies on the intermediate 2-methyl-5-nitropyridine N-oxide.

The Causality of the N-Oxide Strategy: Direct nitration of 2-methylpyridine is notoriously difficult. Under strongly acidic nitrating conditions (HNO₃/H₂SO₄), the pyridine nitrogen protonates, severely deactivating the aromatic ring toward electrophilic aromatic substitution. To circumvent this, the pyridine nitrogen is oxidized to an N-oxide. The N-oxide moiety donates electron density via resonance, activating the ring and directing nitration selectively to the 5-position .

Once isolated, the 2-methyl-5-nitropyridine N-oxide must undergo a dual reduction:

-

Nitro Reduction: The highly reducible -NO₂ group is rapidly converted to an amine (-NH₂) via nitroso and hydroxylamine intermediates.

-

Deoxygenation: The N-oxide (N-O) bond is cleaved to regenerate the free pyridine ring.

This process must be carefully controlled to avoid the over-reduction of the aromatic pyridine ring into a piperidine derivative .

Fig 1. Stepwise reduction pathway of 2-Methyl-5-nitropyridine N-oxide to 5-Amino-2-methylpyridine.

Catalyst Selection & Chemoselectivity

The choice of catalyst dictates the chemoselectivity of the reaction. The goal is to maximize N-O and NO₂ reduction while completely suppressing aromatic ring hydrogenation.

-

Palladium on Carbon (Pd/C): The gold standard for this transformation. Pd/C provides excellent chemoselectivity at low to moderate pressures (1–3 atm). It efficiently deoxygenates the N-oxide without touching the pyridine ring .

-

Platinum Oxide (PtO₂, Adams' Catalyst): Highly active but prone to over-reducing the pyridine ring to a piperidine, especially under acidic conditions. It is generally avoided for this specific transformation.

-

Raney Nickel: A viable, cost-effective alternative, but it poses significant pyrophoric hazards and often requires higher pressures (5–10 atm) to achieve full deoxygenation .

Quantitative Data Summary for Reduction Strategies

| Method | Catalyst | Hydrogen Source | Temperature | Pressure | Reaction Time | Typical Yield | Chemoselectivity |

| Standard Hydrogenation | 10% Pd/C | H₂ Gas | 25–40 °C | 1–3 atm | 4–8 h | >90% | High (No ring reduction) |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | 50–60 °C | Atmospheric | 2–4 h | 85–90% | High |

| Raney Nickel Reduction | Raney Ni | H₂ Gas | 50 °C | 5–10 atm | 6–12 h | 75–85% | Moderate (Risk of over-reduction) |

| Platinum Catalysis | PtO₂ | H₂ Gas | 25 °C | 1 atm | 12–24 h | <50% | Low (Forms piperidines) |

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following protocol is designed as a self-validating system . It relies on strict inert-gas purging to validate safety before H₂ introduction, and mandatory In-Process Controls (IPC) to validate chemical completion before quenching.

Fig 2. Self-validating experimental workflow for the catalytic hydrogenation process.

Protocol A: Standard High-Yield Hydrogenation (Pd/C with H₂ Gas)

Reagents:

-

2-Methyl-5-nitropyridine N-oxide (1.0 equiv, e.g., 10 mmol, 1.54 g)

-

10% Pd/C (5–10 mol% Pd relative to substrate)

-

Methanol or Ethanol (Reagent grade, 50 mL)

Step-by-Step Methodology:

-

Substrate Dissolution: In a heavy-walled hydrogenation flask, dissolve 2-methyl-5-nitropyridine N-oxide in 50 mL of methanol.

-

Safety Validation (Inerting): Purge the flask with Nitrogen (N₂) gas for 5 minutes. Causality: Pd/C can ignite volatile alcohols in the presence of oxygen. N₂ purging validates a safe, oxygen-free environment.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under a continuous stream of N₂.

-

Hydrogenation: Seal the flask, evacuate the N₂, and backfill with H₂ gas. Pressurize to 2 atm (approx. 30 psi). Stir vigorously at 25–40 °C.

-

Chemical Validation (IPC): After 4 hours, halt stirring, vent the H₂, and purge with N₂. Extract a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

-

Validation Logic: The intermediate 5-amino-2-methylpyridine N-oxide (m/z 125) must be <1% relative to the target product (m/z 109). If m/z 125 persists, the deoxygenation is incomplete. Re-pressurize with H₂ and stir for an additional 2 hours at 40 °C. Do not proceed until the IPC passes.

-

-

Workup: Once validated, purge the system with N₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad with 20 mL of hot methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methylpyridine as a solid. Recrystallize from ethyl acetate/hexanes if >99% purity is required.

Analytical Validation & Troubleshooting

-

Stalled Deoxygenation: The reduction of the nitro group is highly exothermic and rapid, but the cleavage of the N-O bond is the rate-limiting step. If LC-MS shows a stalled reaction at m/z 125, the catalyst surface may be poisoned by the basic amine product. Solution: Add an additional 2 mol% of fresh Pd/C or introduce a catalytic amount of acetic acid (0.1 equiv) to protonate the amine and free the catalyst surface.

-

Mass Spectrometry Tracking:

-

Starting Material: [M+H]⁺ = 155

-

Nitro-Reduced Intermediate: [M+H]⁺ = 125 (Δ -30 Da)

-

Final Product: [M+H]⁺ = 109 (Δ -16 Da)

-

References

Application Notes and Protocols for the Regioselective Functionalization of 2-Methyl-5-nitropyridine N-oxide

Introduction: Strategic Importance of 2-Methyl-5-nitropyridine N-oxide in Modern Drug Discovery

2-Methyl-5-nitropyridine N-oxide is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic importance lies in the unique electronic and steric properties conferred by the interplay of the methyl group, the strongly electron-withdrawing nitro group, and the N-oxide functionality. This arrangement activates the pyridine ring for a variety of regioselective transformations, making it a valuable scaffold for the synthesis of complex, biologically active molecules. The pyridine N-oxide motif itself is found in numerous pharmaceuticals, where it can enhance solubility, modulate basicity, and serve as a handle for further chemical modification[1].

This comprehensive guide provides a detailed exploration of the key regioselective functionalization strategies for 2-Methyl-5-nitropyridine N-oxide, complete with in-depth mechanistic discussions and actionable laboratory protocols.

Understanding the Reactivity of the 2-Methyl-5-nitropyridine N-oxide Scaffold

The regioselectivity of reactions involving 2-Methyl-5-nitropyridine N-oxide is governed by the electronic and steric landscape of the molecule. The N-oxide group, being a strong electron-donating group through resonance and electron-withdrawing through induction, activates the C2 and C4 positions towards electrophilic attack and the C2, C4, and C6 positions towards nucleophilic attack[2]. The potent electron-withdrawing nitro group at the 5-position further deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it.

Figure 1. Reactive sites of 2-Methyl-5-nitropyridine N-oxide. This diagram illustrates the principal sites for nucleophilic (Nu-) and electrophilic (E+) attack.

Part 1: Functionalization of the Pyridine Ring

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in 2-Methyl-5-nitropyridine N-oxide makes it highly susceptible to SNAr. The primary sites of attack are the positions activated by the nitro group and the N-oxide functionality. While direct displacement of a hydrogen atom is possible under certain conditions (vide infra, Vicarious Nucleophilic Substitution), SNAr is most efficient when a good leaving group, such as a halide, is present.

A common strategy involves the conversion of the 2-methyl group to a more versatile leaving group. However, a more direct approach for introducing nucleophiles at other positions often begins with a different starting material, such as a di- or tri-substituted pyridine. For the purpose of demonstrating SNAr on a closely related and highly relevant substrate, we will consider the reactions of 2-chloro-5-nitropyridine. The principles derived from this system are highly informative for predicting the reactivity of 2-Methyl-5-nitropyridine N-oxide in the presence of a suitable leaving group.

The general mechanism for SNAr reactions proceeds through a two-step addition-elimination process, involving a resonance-stabilized Meisenheimer complex. The presence of the nitro group is critical for stabilizing this intermediate[3].

Table 1: Reaction Yields for the SNAr of 2-Chloro-5-nitropyridine with Various Amines [3]

| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | >95 |

| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-90 |

Experimental Protocol: General Procedure for SNAr with Amines

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in the appropriate solvent (e.g., ethanol).

-

Addition of Reagents: Add the amine nucleophile (1.1 eq.) and, if necessary, a base such as triethylamine (1.2 eq.).

-

Reaction Conditions: Heat the mixture to the specified temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Vicarious Nucleophilic Substitution (VNS) for Direct C-H Functionalization

The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings. This reaction introduces a carbon substituent bearing a leaving group, which is subsequently eliminated to afford the functionalized product.

For nitropyridines, VNS typically occurs at positions ortho or para to the nitro group. In the case of 2-Methyl-5-nitropyridine N-oxide, the most likely positions for VNS are C4 and C6.

Protocol 2: Alkylation of a Nitropyridine via VNS (General Procedure) [4]

This protocol is adapted for nitropyridines and can be optimized for 2-Methyl-5-nitropyridine N-oxide.

-

Preparation of the Carbanion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the carbanion precursor (e.g., an alkyl phenyl sulfone, 1.1 eq.) in anhydrous THF. Cool the solution to -78 °C and add a strong base such as potassium tert-butoxide (1.2 eq.). Stir for 30 minutes.

-

Addition of the Nitropyridine: Dissolve 2-Methyl-5-nitropyridine N-oxide (1.0 eq.) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

-

Reaction: Stir the reaction mixture at low temperature for the specified time (typically 1-3 hours), monitoring by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Electrophilic Substitution: Halogenation

The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the C4 position. While the nitro group is deactivating, its effect is less pronounced at the C4 position, which is meta to it. Therefore, electrophilic substitution on 2-Methyl-5-nitropyridine N-oxide is expected to occur regioselectively at the C4 position.

Protocol 3: Regioselective Halogenation of a Pyridine N-oxide (General Procedure) [5]

This general protocol for the halogenation of pyridine N-oxides can be adapted for 2-Methyl-5-nitropyridine N-oxide.

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-5-nitropyridine N-oxide (1.0 eq.) in a suitable solvent (e.g., dichloromethane).

-

Addition of Reagents: Add a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining halogenating agent.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography or recrystallization.

Part 2: Functionalization of the Methyl Group

The Boekelheide Reaction: A Gateway to 2-Hydroxymethyl Derivatives

The Boekelheide reaction is a[6][6]-sigmatropic rearrangement of 2-alkylpyridine N-oxides to afford 2-(hydroxyalkyl)pyridines after hydrolysis. This transformation is a cornerstone for the functionalization of the methyl group of 2-Methyl-5-nitropyridine N-oxide, providing access to a versatile hydroxymethyl intermediate. The reaction is typically mediated by an acid anhydride, with trifluoroacetic anhydride (TFAA) often allowing for milder reaction conditions compared to acetic anhydride[7].

The mechanism involves initial acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and a subsequent[6][6]-sigmatropic rearrangement. Hydrolysis of the resulting ester yields the desired alcohol[7].

Figure 2. Boekelheide Reaction Workflow. A simplified workflow for the conversion of 2-Methyl-5-nitropyridine N-oxide to its hydroxymethyl derivative.

Protocol 4: Boekelheide Reaction with Trifluoroacetic Anhydride [7]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-Methyl-5-nitropyridine N-oxide (1.0 eq.) in anhydrous dichloromethane.

-

Addition of TFAA: Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 3: Advanced Functionalization Strategies

Palladium-Catalyzed Direct C-H Arylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. For pyridine N-oxides, palladium catalysis can achieve highly selective ortho-arylation[6]. This method offers a streamlined approach to building molecular complexity, avoiding the need for pre-functionalized starting materials.

Protocol 5: Palladium-Catalyzed Direct Arylation of a Pyridine N-oxide (General Procedure) [6]

-

Reaction Setup: In a Schlenk tube, combine the pyridine N-oxide (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., toluene).

-

Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the specified temperature (typically 100-120 °C) and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Reduction of the Nitro Group and Subsequent Functionalization

The nitro group in 2-Methyl-5-nitropyridine N-oxide can be selectively reduced to an amino group, which opens up a vast array of subsequent functionalization possibilities, including diazotization, acylation, and alkylation.

Protocol 6: Reduction of the Nitro Group

-

Reaction Setup: Dissolve 2-Methyl-5-nitropyridine N-oxide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methylpyridine N-oxide, which can often be used in the next step without further purification.

Characterization of Functionalized Products

The successful synthesis of the desired products should be confirmed by a combination of analytical techniques.

Table 2: Key Analytical Techniques for Product Characterization

| Technique | Information Provided |

| 1H NMR | Confirms the structure and regiochemistry of the product through chemical shifts, coupling constants, and integration. |

| 13C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -OH, -NO₂, C=O). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |

Troubleshooting and Safety Considerations

-

Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the reagents. Ensure all reagents are pure and solvents are anhydrous where required.

-

Side Product Formation: The formation of side products can often be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. Purification by column chromatography is often necessary to isolate the desired product.

-

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the reagents used in these protocols are toxic, corrosive, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

- Benchchem. (n.d.). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine.

- Cho, S. H., Hwang, S. J., & Chang, S. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254–9256.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Fontenas, C., Bejan, E., Haddou, H. A., & Balavoine, G. G. A. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.

- Minisci, F. (1971). Novel applications of free-radical reactions in organic synthesis. Synthesis, 1971(01), 1-24.

- Saczewski, F., & Balewski, L. (2009). Pyridine N-oxide derivatives: a new class of anticancer agents. Archiv der Pharmazie, 342(6), 303–314.

- Tohma, H., & Kita, Y. (2004). Hypervalent iodine reagents for the synthesis of heterocycles. Advances in Heterocyclic Chemistry, 86, 1-60.

- Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.

- Wikipedia. (2023). Minisci reaction.

- Wikipedia. (2023). Boekelheide reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitropyridine N-oxide

Welcome to the Technical Support Center. This guide is designed for research chemists and drug development professionals experiencing yield, purity, or scalability issues during the synthesis of 2-methyl-5-nitropyridine N-oxide. Rather than providing a generic procedure, this document deconstructs the mechanistic bottlenecks of the reaction and provides a self-validating, field-proven protocol to ensure maximum recovery of your target compound.

Mechanistic Insight: The Kinetic Barrier of N-Oxidation

The synthesis of 2-methyl-5-nitropyridine N-oxide via direct N-oxidation presents a unique kinetic challenge. The pyridine nitrogen is significantly deactivated by the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group at the 5-position. This electronic depletion reduces the nucleophilicity of the nitrogen lone pair, making standard oxidations with aqueous hydrogen peroxide sluggish and low-yielding.

To achieve high conversion, highly electrophilic oxygen transfer agents—such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid (generated in situ from Urea-H₂O₂ and trifluoroacetic anhydride)—are required to 1[1].

Validated Experimental Protocol: m-CPBA N-Oxidation

This self-validating protocol leverages m-CPBA in a non-polar solvent to achieve >95% yield[1]. It incorporates specific validation checkpoints and a specialized workup to prevent the loss of the highly polar N-oxide into the aqueous phase.

Scale: 10.0 mmol

Step 1: Reagent Preparation & Dissolution

-

Action: Dissolve 2-methyl-5-nitropyridine (1.38 g, 10.0 mmol) in anhydrous dichloromethane (DCM) (30 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

-

Causality: DCM is chosen because it is inert towards peroxyacids and solubilizes the starting material perfectly. The 0 °C starting temperature prevents thermal runaway upon the addition of the oxidant.

Step 2: Electrophilic Oxidation

-

Action: Add meta-chloroperoxybenzoic acid (m-CPBA, 70-75% active, 3.69 g, ~15.0 mmol) portion-wise over 15 minutes. Remove the ice bath and stir at room temperature for 16 hours.

-

Validation Checkpoint: Analyze an aliquot via LC-MS or TLC (Hexane/EtOAc 1:1). The starting material should be completely consumed. If unreacted starting material remains, add an additional 0.2 equivalents of m-CPBA and stir for 2 hours.

Step 3: Peroxide Quenching

-

Action: Cool the mixture back to 0 °C and slowly add 20 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes.

-

Validation Checkpoint: Test the organic layer with potassium iodide (KI)-starch paper. A lack of blue/black color validates the complete destruction of explosive peroxides, ensuring the mixture is safe for extraction.

Step 4: Byproduct Removal & Target Extraction (Critical)

-

Action: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) to neutralize and remove the meta-chlorobenzoic acid (m-CBA) byproduct.

-

Causality: The N-oxide product is highly polar. To prevent yield loss into the aqueous washes, saturate the combined aqueous layers with solid NaCl ("salting out"). Back-extract the aqueous phase with a highly polar organic mixture: DCM/Isopropanol (4:1) (3 × 20 mL).

Step 5: Isolation

-

Action: Combine all organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 2-methyl-5-nitropyridine N-oxide as a pale solid.

-

Expected Yield: 95–96%[1].

Process Optimization Data

When scaling up or optimizing for specific constraints, selecting the right oxidation system is critical. The table below summarizes the quantitative data and mechanistic trade-offs for the three most common oxidation systems used for this substrate.

| Oxidation System | Equivalents | Solvent | Temp / Time | Typical Yield | Mechanistic Advantage / Disadvantage |

| m-CPBA | 1.5 eq | DCM | 0 °C → RT / 16 h | ~96% | Pros: High yield, mild thermal conditions. Cons: Poor atom economy, m-CBA removal is tedious. |

| UHP / TFAA | 2.0 eq / 3.6 eq | DCM | 0 °C → RT / 4 h | 85–90% | Pros: Extremely strong electrophile, fast kinetics. Cons: Highly exothermic, requires strict temp control. |

| 30% H₂O₂ / AcOH | 3.0 eq | AcOH | 80 °C / 24 h | 50–60% | Pros: Cheap, scalable, high atom economy. Cons: Sluggish kinetics due to the deactivated ring. |

Troubleshooting FAQs

Q: My LC-MS shows 100% conversion, but my isolated yield is <50%. Where is my product? A: 2-Methyl-5-nitropyridine N-oxide is highly polar and exhibits significant water solubility. During the standard NaHCO₃ washes used to remove the m-CBA byproduct, the N-oxide often partitions heavily into the aqueous layer. Solution: You must saturate the aqueous layer with NaCl ("salting out") and extract with a more polar solvent mixture, such as DCM/Isopropanol (4:1), to recover your yield.

Q: The reaction stalls at 70% conversion even after 24 hours with m-CPBA. How do I drive it to completion? A: This indicates either degraded m-CPBA or insufficient electrophilicity. Verify the active oxygen content of your m-CPBA (commercially available as ~70-75% but degrades over time). If the reagent is fresh, consider switching to the2[2]. TFAA reacts with UHP to form peroxytrifluoroacetic acid, a significantly stronger oxidant capable of fully converting highly deactivated nitropyridines.

Q: How can I scale this reaction to >50 grams safely? A: m-CPBA is shock-sensitive and poses severe thermal hazards on a large scale, while also generating massive amounts of stoichiometric m-CBA waste. For scale-up, transition to a catalytic system such as Sodium Tungstate (Na₂WO₄) with 30% H₂O₂, or utilize carefully controlled 2[2] in a jacketed reactor.

Workflow Visualization

Optimized workflow for 2-Methyl-5-nitropyridine N-oxidation and polar extraction.

References

- Source: nih.

- Source: whiterose.ac.

Sources

Technical Support Center: Optimizing Oxidation Conditions for 2-Methyl-5-nitropyridine N-oxide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitropyridine N-oxide. This valuable intermediate possesses unique electronic properties that are instrumental in pharmaceutical development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective oxidizing agents for the N-oxidation of 2-Methyl-5-nitropyridine?

The most prevalent and effective oxidizing agents for this transformation are peroxy acids.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent known for its reliability and effectiveness in oxidizing nitrogen-containing heterocycles.[2] Another common and viable option is a mixture of hydrogen peroxide and acetic acid.[3][4] The choice between these often depends on the scale of the reaction, desired reaction time, and downstream purification strategy.

Q2: How does the electronic nature of the pyridine ring in 2-Methyl-5-nitropyridine affect the N-oxidation reaction?

The pyridine ring in 2-Methyl-5-nitropyridine is electron-deficient due to the presence of the nitro group. However, the nitrogen atom of the pyridine still possesses a lone pair of electrons that can be attacked by an electrophilic oxidizing agent. The oxidation to the N-oxide introduces an oxygen atom that can donate electron density back into the ring, which alters its reactivity for subsequent functionalization.[4][5]

Q3: What are the typical reaction conditions (temperature, solvent, reaction time) for this N-oxidation?

For oxidations using m-CPBA, the reaction is often carried out in a chlorinated solvent like dichloromethane (DCM) at an initial temperature of 0-5°C, followed by stirring at room temperature for several hours (often 24 hours) to ensure complete conversion.[1][6] When using hydrogen peroxide in acetic acid, the reaction may require heating to proceed at a reasonable rate.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Q4: What is the mechanism of N-oxidation with a peroxy acid like m-CPBA?

The N-oxidation with m-CPBA proceeds via an electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen. This is a concerted mechanism where an oxygen atom is transferred to the nitrogen, forming the N-oxide and meta-chlorobenzoic acid as a byproduct.[2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Methyl-5-nitropyridine N-oxide.

Issue 1: Low or No Conversion of Starting Material

Symptoms: TLC or other in-process analysis shows a significant amount of unreacted 2-Methyl-5-nitropyridine.

Possible Causes & Solutions:

-

Insufficient Oxidant: The purity of commercial m-CPBA can vary. It is crucial to accurately determine the purity of your m-CPBA and adjust the equivalents used accordingly. A slight excess (1.1 to 1.5 equivalents) is often recommended.[2] For hydrogen peroxide, ensure the concentration is as stated and that it has not degraded over time.

-

Low Reaction Temperature: While the initial addition of the oxidant is often done at a lower temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC to determine if a temperature increase is necessary.

-

Poor Quality Reagents or Solvents: Ensure that the solvent is anhydrous, as water can interfere with the reaction. Reagents should be of appropriate purity for synthesis.

Issue 2: Formation of Impurities and Side Products

Symptoms: TLC analysis shows multiple spots in addition to the starting material and the desired N-oxide product.

Possible Causes & Solutions:

-

Over-oxidation: While less common for pyridine N-oxidation, prolonged reaction times or a large excess of a strong oxidizing agent could potentially lead to side reactions. Optimize the reaction time by careful TLC monitoring.

-

Side Reactions on the Methyl Group: Although the primary site of oxidation is the pyridine nitrogen, aggressive oxidation conditions could potentially lead to oxidation of the methyl group. Using milder conditions and a controlled amount of oxidant can help mitigate this.

-

Ring Opening or Rearrangement: In the presence of certain reagents, pyridine N-oxides can undergo rearrangement reactions.[7] For instance, treatment with acetic anhydride can lead to the formation of 2-acetoxy or 2-hydroxy pyridines.[7] While not a direct side reaction of the N-oxidation itself, it's a consideration if subsequent steps are planned.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms: The crude product is an oil or a difficult-to-handle solid, and purification by recrystallization or chromatography is challenging.

Possible Causes & Solutions:

-

Presence of Carboxylic Acid Byproduct: When using peroxy acids like m-CPBA, the corresponding carboxylic acid (e.g., meta-chlorobenzoic acid) is a byproduct. This can often be removed by a basic wash during the workup. A saturated aqueous solution of sodium bicarbonate is commonly used to neutralize and extract the acidic byproduct.[1]

-

Product Solubility: Pyridine N-oxides can be polar and may have some solubility in aqueous solutions.[7] During the workup, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent like dichloromethane to recover any dissolved product.[8]

-

Hygroscopic Nature: Pyridine N-oxides can be hygroscopic.[9] Ensure the final product is dried thoroughly under vacuum to obtain a free-flowing solid.

Experimental Workflow & Data

Recommended Protocol: N-oxidation using m-CPBA

This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent purity.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Methyl-5-nitropyridine in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

-

Cool the flask in an ice bath to 0-5°C.[1]

2. Addition of Oxidant:

-

Slowly add 1.1 to 1.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution over 15-30 minutes, ensuring the temperature remains below 10°C.[2]

3. Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol, 10:1) to confirm the consumption of the starting material.[6]

4. Work-up and Isolation:

-

Upon completion, cool the reaction mixture back to 0-5°C.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.[1]

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

5. Purification:

-

The crude 2-Methyl-5-nitropyridine N-oxide can be purified by recrystallization from a suitable solvent system (e.g., acetone or toluene/chloroform) or by column chromatography on silica gel if necessary.[1][10]

Summary of Typical Reaction Conditions

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Key Work-up Step |

| m-CPBA | Dichloromethane | 0 to 25 | 12 - 24 | Basic wash (e.g., NaHCO₃) |

| H₂O₂ / Acetic Acid | Acetic Acid | Room Temp to Reflux | Variable | Neutralization |

Visualizing the Reaction Pathway

Caption: Workflow for the synthesis of 2-Methyl-5-nitropyridine N-oxide.

References

-

Organic Letters. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. ACS Publications. Retrieved from [Link]

-

ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Kimia Student. (2025). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved from [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. Retrieved from [Link]

-

PubMed Central. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

- Google Patents. (n.d.). KR20050025453A - Oxidation process for pyridine and its derivatives.

-

The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Retrieved from [Link]

-

NextSDS. (n.d.). 2-Methyl-5-nitropyridine N-oxide — Chemical Substance Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-Free Methylation of the C–H Bond in Pyridine N-Oxides Using Peroxides. Retrieved from [Link]

-

ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

🧪 Technical Support Center: 2-Methyl-5-nitropyridine N-oxide Purification

🔬 Application Scientist Knowledge Base & Troubleshooting Guide

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methyl-5-nitropyridine N-oxide (CAS: 36625-50-0) [1]. As a critical intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs) [2], achieving >99% purity of this N-oxide is paramount.

Below, you will find expert-level troubleshooting, mechanistically grounded protocols, and structural data to optimize your downstream workflows.

📊 Workflow & Mechanistic Pathways

To troubleshoot effectively, we must first understand the physicochemical changes occurring during the oxidation of 2-methyl-5-nitropyridine and the subsequent purification landscape.

Caption: Mechanistic pathway of 2-methyl-5-nitropyridine oxidation and resulting product/impurity profile.

Caption: Optimized step-by-step purification workflow for 2-Methyl-5-nitropyridine N-oxide.

🛠️ Troubleshooting & FAQs

Q1: My final N-oxide product is heavily contaminated with m-chlorobenzoic acid (mCBA). Why is standard aqueous washing failing, and how do I fix it? The Causality: mCBA is a byproduct of the widely used mCPBA oxidation method. While it is an acid (pKa ~3.8), it is highly soluble in organic solvents like dichloromethane (DCM). If you are washing with saturated Sodium Bicarbonate (NaHCO3, pH ~8), the pH is often insufficient to fully ionize high concentrations of mCBA, causing it to partition back into the organic layer alongside your lipophilic N-oxide core. The Solution:

-

Aggressive Alkaline Wash: Switch your washing solution from NaHCO3 to 1M Sodium Carbonate (Na2CO3, pH ~11). This ensures complete deprotonation of mCBA into its water-soluble carboxylate salt.

-

Solvent Trituration (Self-Validating Step): If mCBA persists after extraction, concentrate the organic layer to a solid. Triturate (wash and filter) the crude solid with cold Methyl tert-butyl ether (MTBE) or Diethyl Ether. The highly polar N-oxide is largely insoluble in ethereal solvents, whereas mCBA and unreacted starting material will dissolve and be carried away in the filtrate.

Q2: During silica gel chromatography, my product streaks severely, resulting in poor resolution and low recovery. What is causing this? The Causality: Pyridine N-oxides possess a strong coordinate covalent dipole (N⁺–O⁻). This highly polarized functional group acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (-SiOH) on bare normal-phase silica gel. This causes the compound to "drag" or streak across the column. The Solution:

-

Deactivate the Silica: Add 1% to 2% Triethylamine (TEA) to your eluent system. The TEA will preferentially bind to the acidic silanol sites, allowing the N-oxide to elute as a sharp, well-defined band.

-

Modify the Eluent: Use a highly polar gradient. A standard system of Hexane/Ethyl Acetate will fail. Instead, utilize a Dichloromethane (DCM) to Methanol (MeOH) gradient (e.g., 100% DCM stepping to 90:10 DCM:MeOH).

Q3: How do I separate unreacted 2-methyl-5-nitropyridine from the N-oxide? The Causality: The starting material lacks the N-oxide dipole, making it significantly less polar than the product. The Solution: Normal-phase chromatography easily resolves this. Flush the column with 100% DCM or a 1:1 Hexane:EtOAc mixture. The unreacted 2-methyl-5-nitropyridine will elute rapidly at the solvent front (Rf ~0.8). Once the starting material is cleared, switch to the polar DCM:MeOH system to elute the N-oxide (Rf ~0.3 in 90:10 DCM:MeOH).

Q4: I am scaling up the reaction. Is there a safer alternative to mCPBA that simplifies purification? The Causality: mCPBA is shock-sensitive at scale and generates stoichiometric mCBA waste which complicates downstream processing. The Solution: For scale-up, utilize the Urea-Hydrogen Peroxide (UHP) complex activated by Trifluoroacetic Anhydride (TFAA) in DCM [3]. This generates peroxytrifluoroacetic acid in situ. The byproducts are urea and trifluoroacetic acid, both of which are highly water-soluble and easily removed via a simple aqueous quench and wash, completely bypassing the mCBA contamination issue.

📋 Quantitative Data Presentation: Purification Technique Comparison

| Purification Technique | Target Impurity Removed | Pros | Cons | Recommended Solvent System |

| Alkaline Extraction | m-Chlorobenzoic Acid (mCBA), Acidic Byproducts | Fast, highly scalable, removes >90% of mCBA. | Can cause emulsions; does not remove unreacted SM. | DCM (Organic) vs. 1M Na2CO3 (Aqueous) |

| Trituration | mCBA, Unreacted 2-methyl-5-nitropyridine | Extremely simple, no column required, high purity yield. | May result in slight yield loss if N-oxide is partially soluble. | Cold MTBE or Diethyl Ether |

| Silica Chromatography | Unreacted SM, Over-oxidation products | Highest resolution, guarantees >99% purity. | Time-consuming, requires silica deactivation (TEA). | Gradient: 100% DCM to 90:10 DCM:MeOH (+ 1% TEA) |

| Recrystallization | Trace organic impurities, Color bodies | Provides crystalline, pharmaceutically pure solid. | Requires identifying the perfect solvent/antisolvent pair. | Ethyl Acetate (Solvent) / Hexane (Antisolvent) |

🧪 Standard Operating Procedure (SOP): Optimized Purification Workflow

Objective: Isolate and purify 2-Methyl-5-nitropyridine N-oxide from a crude mCPBA oxidation reaction mixture.

Step 1: Reaction Quench

-

Upon completion of the oxidation reaction in DCM, cool the mixture to 0 °C.

-

Slowly add a 10% aqueous solution of Sodium Thiosulfate (Na2S2O3) to destroy any unreacted peroxides [3]. Stir vigorously for 15 minutes.

-

Self-Validation: Test the organic layer with KI-starch paper. A negative result (no blue/black color) confirms complete peroxide destruction.

Step 2: Alkaline Extraction

-

Transfer the biphasic mixture to a separatory funnel.

-

Add an equal volume of 1M aqueous Sodium Carbonate (Na2CO3). Shake vigorously and vent frequently to release CO2 gas.

-

Allow the layers to separate. Collect the lower DCM layer.

-

Repeat the Na2CO3 wash two additional times to ensure complete removal of mCBA.

-

Wash the DCM layer once with brine, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate in vacuo to yield the crude N-oxide.

Step 3: Trituration (The Polishing Step)

-

Suspend the crude solid in cold MTBE (approx. 3 mL per gram of crude).

-

Sonicate or stir vigorously for 10 minutes.

-

Filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of ice-cold MTBE.

-

Causality: The filtrate contains the lipophilic impurities (mCBA, unreacted SM), while the filter cake is your highly enriched N-oxide.

Step 4: Recrystallization (Final Polish)

-

Dissolve the enriched filter cake in a minimum volume of boiling Ethyl Acetate.

-

Remove from heat and slowly add Hexane (antisolvent) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield.

-

Filter the resulting pale-yellow crystals and dry under high vacuum.

📚 References

-

Chemsrc. (2025). Mexidol | CAS#:2364-75-2 | Precursor & Downstream (2-Methyl-5-nitropyridine N-oxide CAS#:36625-50-0). Retrieved from

-

Organic Process Research & Development - ACS Publications. (2022). Highlights of the Recent Patent Literature Focus on Biocatalysis Innovation. Retrieved from

-

National Institutes of Health (NIH) / PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from

minimizing side reactions during 2-Methyl-5-nitropyridine N-oxide reduction

Welcome to the Technical Support Center for Heterocyclic Reduction Workflows. As a Senior Application Scientist, I have designed this portal to address the complex chemoselectivity challenges inherent in the reduction of 2-Methyl-5-nitropyridine N-oxide .

Because this molecule contains two highly reducible functional groups—a nitro group and an N-oxide—standard reduction protocols often lead to over-reduction, incomplete intermediate conversion, or defunctionalization. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure precise control over your synthetic pathway.

Part 1: Diagnostic Decision Tree

Before troubleshooting, it is critical to align your reaction conditions with your specific target product. The diagram below outlines the primary reduction pathways, their associated side-reaction risks, and the mechanistic solutions required to mitigate them.

Decision tree for chemoselective reduction pathways and side-reaction mitigation.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: I am trying to deoxygenate the N-oxide to yield 2-methyl-5-nitropyridine, but my nitro group is reducing. How do I fix this?

Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is thermodynamically driven to reduce the highly electrophilic nitro group before or concurrently with the N-O bond. The Fix: You must switch from a hydrogen-transfer mechanism to an oxygen-transfer mechanism. Utilizing diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), exploits the profound oxygenophilicity of the empty p-orbital on the boron atom. This allows for the extremely rapid and chemoselective deoxygenation of the pyridyl N-oxide while leaving the nitro group completely untouched 1.

Q2: When attempting a complete reduction to 5-amino-2-methylpyridine, my reaction stalls, yielding a thick slurry of azoxy and azo dimers. Why?

Mechanistic Causality: The six-electron reduction of a nitro group proceeds sequentially through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. If the final reduction step (hydroxylamine to amine) is kinetically slow, the accumulated nitroso and hydroxylamine species will rapidly condense to form highly stable, insoluble azoxy dimers. The Fix: If using chemical hydrogenation, ensure maximum mass transfer (vigorous agitation) and consider an acidic modifier to protonate the hydroxylamine, preventing nucleophilic attack. If utilizing modern biocatalytic approaches (Nitroreductases), you must add a disproportionation agent like V₂O₅. Vanadium pentoxide rapidly catalyzes the disproportionation of the hydroxylamine intermediate directly into the desired amine and the easily reducible nitroso species, completely bypassing dimer formation 23.

Q3: My Pd/C catalyzed complete reduction worked perfectly last month, but the new batch is causing ring hydrogenation (piperidine formation). What changed?

Mechanistic Causality: Commercially sourced Pd/C catalysts suffer from significant lot-to-lot heterogeneity in surface morphology and metal dispersion. Highly active, unpoisoned edge-sites on certain lots will catalyze the over-reduction of the pyridine ring once the nitro and N-oxide groups are consumed 4. The Fix: Implement a strict catalyst screening protocol for each new lot. To suppress ring hydrogenation, dope your reaction with a mild catalyst poison (e.g., a trace amount of sulfur or quinoline) or strictly limit the hydrogen equivalents via balloon rather than a pressurized Parr reactor.

Part 3: Quantitative Data & Modality Comparison

The following table summarizes the validated parameters for achieving specific chemoselective outcomes while minimizing side reactions.

| Reduction Goal | Target Compound | Recommended Reagent/Catalyst | Primary Side Reaction Risk | Mitigation Strategy | Typical Yield |

| Preserve N-Oxide (Nitro Reduction) | 5-Amino-2-methylpyridine N-oxide | Sodium dithionite (Na₂S₂O₄) or Pt/C + H₃PO₂ | N-O bond cleavage | Run at ambient temperature; avoid pressurized H₂. | 75 - 85% |

| Preserve Nitro (Deoxygenation) | 2-Methyl-5-nitropyridine | Bis(pinacolato)diboron (B₂pin₂) | Nitro group reduction | Exploit oxygenophilicity of boron; run in THF/H₂O. | 80 - 92% |

| Complete Reduction (Reduce Both) | 5-Amino-2-methylpyridine | Nitroreductase (NR) + V₂O₅ | Azoxy dimer formation | Use V₂O₅ to disproportionate the hydroxylamine intermediate. | > 90% |

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Deoxygenation using Diboron Reagents

Objective: Isolate 2-Methyl-5-nitropyridine by selectively cleaving the N-O bond without reducing the nitro group.

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-Methyl-5-nitropyridine N-oxide in a suitable solvent (THF or a THF/Water mixture).

-

Reagent Addition: Add 1.2 equivalents of bis(pinacolato)diboron (B₂pin₂).

-

Reaction: Stir the mixture at room temperature (or up to 60 °C if kinetics are slow).

-

Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). The highly polar starting material (N-oxide) will remain near the baseline, while the deoxygenated product will migrate significantly higher. The reaction is complete when the baseline spot is entirely consumed.

-

Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The byproduct (pinacolborane derivatives) can be removed via simple silica gel filtration.

Protocol B: Complete Biocatalytic Reduction using Nitroreductase

Objective: Isolate 5-Amino-2-methylpyridine cleanly, avoiding azoxy dimers and heavy metal contamination.

-

Buffer Preparation: Prepare a 0.5 M phosphate buffer solution at pH 7.0 to 8.0. Ensure the solution is thoroughly degassed.

-

Substrate Loading: Add the 2-Methyl-5-nitropyridine N-oxide substrate. Crucial Step: To prevent intermediate accumulation, utilize a fed-batch approach by adding the substrate slowly as an aqueous solution at pH 1.9 2.

-

Catalyst Assembly: Add the Nitroreductase (NR) enzyme (approx. 14.5 wt%), the cofactor recycling system (e.g., Hydrogenase/H₂ to supply FMNH₂ 5), and 2% V₂O₅ as the disproportionation agent.

-

Incubation & Self-Validation: Incubate at 30–35 °C. Self-Validation Checkpoint: The reaction mixture will initially exhibit a deep yellow/orange hue characteristic of nitroaromatics. Monitor via HPLC; the disappearance of the peak corresponding to the hydroxylamine intermediate confirms the V₂O₅ is actively preventing dimer formation.

-

Isolation: Once full conversion is achieved, adjust pH to precipitate the enzyme, filter, and extract the free amine product using methyl tert-butyl ether (MTBE).

References

-

Reduction of Amine N-Oxides by Diboron Reagents The Journal of Organic Chemistry URL:[Link]

-